molecular formula C10H10O3 B2960626 2-Phenyl-1,3-dioxan-5-one CAS No. 52941-82-9

2-Phenyl-1,3-dioxan-5-one

Cat. No.: B2960626
CAS No.: 52941-82-9
M. Wt: 178.187
InChI Key: AFDCQVDEHZTFHC-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-one is a heterocyclic compound that belongs to the family of 1,3-dioxanes It is characterized by a six-membered ring containing two oxygen atoms and one ketone group

Mechanism of Action

Target of Action

2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .

Biochemical Pathways

This compound is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .

Pharmacokinetics

Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of this compound is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dioxan-5-one can be synthesized through the acetalization of benzaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the in situ generation of 1,3-dioxan-5-one derivatives from dihydroxyacetone dimer and trialkoxyalkanes in the presence of acetic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide are commonly used to facilitate the acetalization process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-dioxan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized with ruthenium tetraoxide to form dimeric structures . It also participates in Claisen-Schmidt reactions with aromatic aldehydes to form bischalcones .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1,3-dioxan-5-one is unique due to its six-membered ring structure, which provides greater stability compared to five-membered analogs like 1,3-dioxolane. This stability enhances its utility in various synthetic applications, making it a preferred choice for protecting carbonyl groups in complex organic molecules .

Properties

IUPAC Name

2-phenyl-1,3-dioxan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCQVDEHZTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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